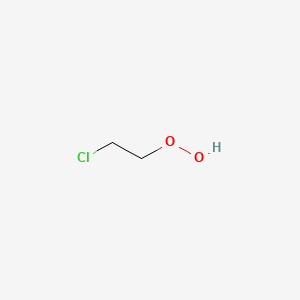
2-Chloroethane-1-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloroethane-1-peroxol can be synthesized through the hydroperoxidation of chloroethane. The reaction involves the addition of hydrogen peroxide to chloroethane under controlled conditions. The process typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale hydroperoxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex peroxides or other oxygenated compounds.
Reduction: Reduction reactions can convert it back to chloroethane or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of more complex peroxides.
Reduction: Formation of chloroethane or other reduced derivatives.
Substitution: Formation of substituted chloroethane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloroethane-1-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in oxidative stress.
Medicine: Investigated for its potential therapeutic applications and its effects on cellular processes.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Chloroethane-1-peroxol involves its ability to generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential cellular damage. The compound’s reactivity is primarily due to the presence of the hydroperoxide functional group, which can undergo homolytic cleavage to produce free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroethane: A simpler compound without the hydroperoxide group.
Ethyl hydroperoxide: Similar structure but without the chlorine atom.
2-Bromoethane-1-peroxol: Similar structure with a bromine atom instead of chlorine
Uniqueness
2-Chloroethane-1-peroxol is unique due to the presence of both a chlorine atom and a hydroperoxide groupThe compound’s ability to generate ROS makes it particularly interesting for studies related to oxidative stress and its effects on biological systems .
Eigenschaften
CAS-Nummer |
501915-20-4 |
|---|---|
Molekularformel |
C2H5ClO2 |
Molekulargewicht |
96.51 g/mol |
IUPAC-Name |
1-chloro-2-hydroperoxyethane |
InChI |
InChI=1S/C2H5ClO2/c3-1-2-5-4/h4H,1-2H2 |
InChI-Schlüssel |
PIXGNJBYAUTOCI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


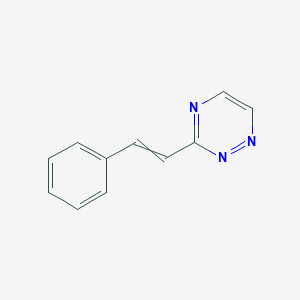
![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)
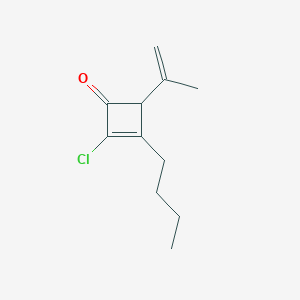
![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
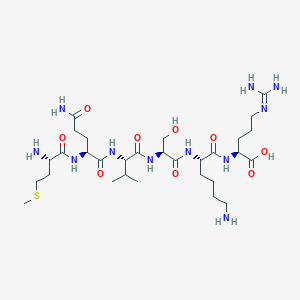
![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)


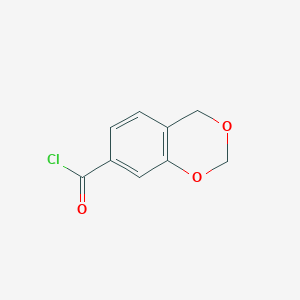
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)

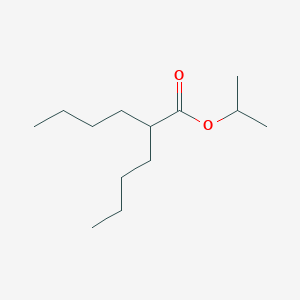

![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
